molecular formula C25H18N2O6 B2494329 3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid CAS No. 380476-13-1

3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid

Número de catálogo B2494329
Número CAS: 380476-13-1
Peso molecular: 442.427
Clave InChI: GNCZBIRCTFQIOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid, also known as MCLA-128, is a small molecule inhibitor of the HER2 and HER3 receptors. These receptors are often overexpressed in various types of cancer, making them important targets for cancer therapy. MCLA-128 has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.

Mecanismo De Acción

3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid works by binding to the HER2 and HER3 receptors and blocking their activation. These receptors are often overexpressed in cancer cells and play a role in cell growth and survival. By inhibiting these receptors, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also shown potential as a combination therapy with other cancer drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid is its specificity for the HER2 and HER3 receptors, which makes it a promising targeted therapy for various types of cancer. However, one limitation is that it may not be effective in all patients, as some tumors may not overexpress these receptors. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound.

Direcciones Futuras

There are several potential future directions for 3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid research. One area of interest is in combination therapy with other cancer drugs, as this compound has shown potential in preclinical studies as a synergistic therapy with other drugs. Another area of interest is in identifying biomarkers that can predict response to this compound treatment, which could help to personalize treatment for individual patients. Additionally, further clinical trials are needed to determine the safety and efficacy of this compound in various types of cancer.

Métodos De Síntesis

3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2-(4-methoxybenzoyl)phenol with acetic anhydride to form 2-(4-methoxybenzoyl)oxyacetophenone. This intermediate is then reacted with 3-bromoacrylonitrile in the presence of a base to form the cyano-substituted intermediate. The final step involves the reaction of the cyano-substituted intermediate with 3-aminobenzoic acid to form this compound.

Aplicaciones Científicas De Investigación

3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid has been shown to be effective in preclinical studies for various types of cancer, including breast, ovarian, and gastric cancer. It works by inhibiting the HER2 and HER3 receptors, which are often overexpressed in these types of cancer. This compound has also shown potential as a combination therapy with other cancer drugs.

Propiedades

IUPAC Name

3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O6/c1-32-21-11-9-16(10-12-21)25(31)33-22-8-3-2-5-17(22)13-19(15-26)23(28)27-20-7-4-6-18(14-20)24(29)30/h2-14H,1H3,(H,27,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCZBIRCTFQIOF-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.